molecular formula C12H15NO2 B11894364 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11894364
M. Wt: 205.25 g/mol
InChI Key: KRYVSGCLBIXXRP-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of quinolinecarboxylic acids. This method typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multicomponent reactions (MCRs). These reactions are favored due to their efficiency, high yield, and environmental friendliness. MCRs improve atom economy and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit gluconate 2-dehydrogenase, which is involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1,2-dimethyl-3,4-dihydro-2H-quinoline-4-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-7-10(12(14)15)9-5-3-4-6-11(9)13(8)2/h3-6,8,10H,7H2,1-2H3,(H,14,15)

InChI Key

KRYVSGCLBIXXRP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C)C(=O)O

Origin of Product

United States

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